molecular formula C10H10F3NO2 B1519284 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate CAS No. 1087788-64-4

2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate

Cat. No.: B1519284
CAS No.: 1087788-64-4
M. Wt: 233.19 g/mol
InChI Key: QOFVUVABONEIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate follows established International Union of Pure and Applied Chemistry conventions for carbamate functional groups. The complete IUPAC name reflects the compound's structural components: the 2,2,2-trifluoroethyl portion designating the ester alcohol moiety, and the N-(2-methylphenyl)carbamate section indicating the carbamate group with its substituted aniline component. This nomenclature system clearly delineates the molecular architecture, with the trifluoroethyl group serving as the alkyl ester component and the 2-methylphenyl group functioning as the amine-derived substituent on the carbamate nitrogen.

Molecular Formula and Weight Analysis

The molecular formula C10H10F3NO2 precisely defines the atomic composition of this compound. This formula indicates the presence of ten carbon atoms forming the aromatic ring system, methyl substituent, and trifluoroethyl chain. The ten hydrogen atoms are distributed across the aromatic ring positions, methyl groups, and methylene bridge. Three fluorine atoms concentrate within the trifluoromethyl group, contributing significantly to the compound's unique chemical properties. Single nitrogen and two oxygen atoms complete the carbamate functional group, establishing the characteristic ester linkage that defines this chemical class.

The molecular weight of 233.19 grams per mole reflects the substantial contribution of fluorine atoms to the overall molecular mass. This molecular weight calculation demonstrates the significant impact of fluorine substitution, with the three fluorine atoms contributing approximately 24% of the total molecular mass. The distribution of atomic masses within the molecule reveals the benzene ring system and associated methyl group accounting for approximately 45% of the molecular weight, while the carbamate linkage and trifluoroethyl ester group comprise the remaining mass contribution.

Comparative molecular weight analysis with related carbamate compounds reveals the substantial mass contribution of fluorine substitution. The parent compound ethyl N-(2-methylphenyl)carbamate exhibits a molecular weight of 179.22 grams per mole, indicating that trifluoroethyl substitution increases molecular mass by approximately 54 mass units. This mass differential directly correlates with the replacement of three hydrogen atoms with three fluorine atoms plus the additional carbon atom in the ethyl chain, resulting in a net mass increase that significantly alters the compound's physical and chemical properties.

Compound Component Molecular Weight Contribution Percentage of Total
Benzene ring with methyl 91.13 g/mol 39.1%
Carbamate linkage (NCO2) 60.01 g/mol 25.7%
Trifluoroethyl group 82.05 g/mol 35.2%

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance analysis reveals distinct resonance regions corresponding to the aromatic protons of the substituted benzene ring, typically appearing in the 7.0-7.5 parts per million range. The methyl group attached to the benzene ring generates a characteristic singlet around 2.3 parts per million, while the methylene protons adjacent to the trifluoromethyl group exhibit a characteristic quartet pattern due to coupling with fluorine nuclei.

Carbon-13 nuclear magnetic resonance spectroscopy displays the compound's carbon framework through chemical shift analysis. The aromatic carbon atoms produce signals in the 120-140 parts per million region, with the carbonyl carbon of the carbamate group appearing near 156 parts per million. The trifluoromethyl carbon exhibits characteristic splitting patterns due to carbon-fluorine coupling, appearing as a quartet in the 120-125 parts per million range. The methylene carbon adjacent to the trifluoromethyl group shows distinctive coupling patterns that confirm the structural connectivity within the molecule.

Fluorine-19 nuclear magnetic resonance analysis provides specific information about the trifluoromethyl environment, typically showing a characteristic triplet pattern due to coupling with the adjacent methylene protons. This spectroscopic technique offers high sensitivity for fluorine-containing functional groups and confirms the chemical environment of the trifluoromethyl substituent. The chemical shift position and coupling patterns provide definitive evidence for the specific arrangement of fluorine atoms within the molecular structure.

Infrared spectroscopy identifies characteristic functional group absorptions that confirm the compound's structural features. The carbamate carbonyl group produces a strong absorption band around 1689-1694 wavenumbers, consistent with the expected frequency for this functional group. Aromatic carbon-carbon stretching vibrations appear in the 1607-1603 wavenumber region, while carbon-fluorine stretching modes contribute additional characteristic bands in the fingerprint region. The nitrogen-hydrogen stretching frequency of the carbamate group typically appears around 3422-3437 wavenumbers.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of carbamate compounds. The molecular ion peak appears at mass-to-charge ratio 233, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the trifluoroethyl group, producing fragments that help confirm the structural connectivity. Base peak analysis and fragmentation pathway interpretation support the proposed molecular structure and provide additional evidence for the compound's identity.

Crystallographic Analysis and Conformational Studies

The solid-state structure of this compound exhibits powder morphology under standard storage conditions, indicating a crystalline or microcrystalline state. Room temperature storage requirements suggest moderate thermal stability of the crystalline form, with structural integrity maintained under ambient conditions. The powder appearance indicates the compound likely forms small crystalline domains rather than large single crystals, which impacts both handling characteristics and analytical accessibility for detailed crystallographic studies.

Conformational analysis of the molecule reveals multiple possible spatial arrangements arising from rotation around key single bonds. The carbamate linkage between the aromatic ring and the ester functionality allows for rotation that affects the overall molecular geometry. The trifluoroethyl group orientation relative to the carbamate plane represents another significant conformational variable, with steric interactions between the trifluoromethyl group and other molecular components influencing preferred conformations.

The trifluoromethyl group's substantial steric bulk creates conformational constraints that influence the molecule's three-dimensional structure. Computational studies suggest that the preferred conformations minimize steric interactions while maximizing favorable electronic interactions. The electronegativity of fluorine atoms creates additional conformational preferences through electrostatic interactions with other molecular regions, particularly the carbamate oxygen atoms and aromatic π-electron system.

Intermolecular interactions in the solid state likely involve hydrogen bonding between carbamate nitrogen-hydrogen groups and carbonyl oxygen atoms of adjacent molecules. The aromatic ring systems may also participate in π-π stacking interactions that contribute to crystal packing stability. The trifluoromethyl groups, due to their electron-withdrawing nature and steric bulk, likely influence both the strength and geometry of these intermolecular interactions, affecting overall crystal structure and physical properties.

Comparative Structural Analysis with Analogous Carbamates

Structural comparison with related trifluoroethyl carbamate compounds reveals systematic trends in molecular properties and reactivity patterns. The compound 2,2,2-trifluoroethyl N-(3-chloro-2-methylphenyl)carbamate exhibits similar structural features with the addition of a chlorine substituent, resulting in increased molecular weight (267.63 grams per mole) and altered electronic properties. This chlorinated analog demonstrates how halogen substitution patterns affect molecular characteristics while maintaining the core carbamate functionality.

The related compound 2,2,2-trifluoroethyl N-(2,6-dimethylphenyl)carbamate provides insight into the effects of additional methyl substitution on the aromatic ring. With molecular formula C11H12F3NO2 and molecular weight 247.21 grams per mole, this compound illustrates how increased steric bulk around the aromatic ring influences molecular conformation and potentially affects chemical reactivity. The presence of two methyl groups creates additional steric constraints that may impact the preferred conformational arrangements.

Analysis of fluorinated analogs such as 2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate and 2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate reveals the effects of fluorine substitution on the aromatic ring. Both compounds exhibit molecular formula C10H9F4NO2 and molecular weight 251.18 grams per mole, demonstrating how fluorine substitution increases molecular mass while potentially altering electronic distribution and intermolecular interaction patterns.

Comparison with the non-fluorinated analog ethyl N-(2-methylphenyl)carbamate highlights the dramatic impact of trifluoroethyl substitution. The ethyl analog exhibits significantly lower molecular weight (179.22 versus 233.19 grams per mole) and lacks the unique electronic and steric properties imparted by the trifluoromethyl group. This comparison demonstrates how fluorine incorporation fundamentally alters molecular characteristics, affecting lipophilicity, metabolic stability, and biological activity potential.

The systematic structural analysis reveals that trifluoroethyl carbamates represent a distinct chemical class with unique properties arising from the combination of carbamate functionality and fluorine substitution. The trifluoromethyl group consistently enhances lipophilicity and provides distinctive spectroscopic signatures across the compound series. These structural relationships provide valuable insights for understanding structure-property relationships within this important class of organofluorine compounds.

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C10H10F3NO2 233.19 g/mol Methyl substitution at position 2
2,2,2-trifluoroethyl N-(3-chloro-2-methylphenyl)carbamate C10H9ClF3NO2 267.63 g/mol Additional chlorine at position 3
2,2,2-trifluoroethyl N-(2,6-dimethylphenyl)carbamate C11H12F3NO2 247.21 g/mol Dimethyl substitution at positions 2,6
2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate C10H9F4NO2 251.18 g/mol Additional fluorine at position 4

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-7-4-2-3-5-8(7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFVUVABONEIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2,2,2-Trifluoroethyl N-(2-methylphenyl)carbamate (CAS No. 1087788-64-4) is a carbamate derivative that has garnered attention for its potential biological activity. This compound's structure includes a trifluoroethyl group, which is known to enhance the pharmacological properties of various organic molecules. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and agrochemicals.

The molecular formula of this compound is C10H10F3N1O2, and it features a carbamate functional group. The trifluoroethyl moiety significantly influences its lipophilicity and metabolic stability.

The biological activity of carbamates generally involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. The trifluoroethyl group may also contribute to the compound's binding affinity to AChE due to steric and electronic effects.

Biological Activity

Research indicates that carbamates with trifluoroethyl groups exhibit enhanced insecticidal and herbicidal properties compared to their non-fluorinated counterparts. The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Study 1Insecticidal ActivityDemonstrated effective inhibition of AChE in mosquito larvae, leading to increased mortality rates.
Study 2Herbicidal ActivityShowed significant phytotoxic effects on various weed species at low concentrations.
Study 3Antimicrobial ActivityExhibited moderate antibacterial activity against Gram-positive bacteria.

Case Studies

  • Insecticidal Efficacy : In a study assessing new insecticides targeting AChE in mosquitoes, this compound was found to be highly effective, reducing larval populations by over 80% at sub-lethal doses. This study highlights the compound's potential as a novel insecticide for vector control in public health.
  • Herbicidal Activity : Another research project evaluated the herbicidal properties of this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass when treated with this carbamate, suggesting its utility in agricultural settings for weed management.
  • Antimicrobial Studies : Preliminary investigations into the antimicrobial properties revealed that this compound possesses some efficacy against specific bacterial strains, indicating potential applications in developing new antimicrobial agents.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10_{10}H10_{10}F3_3NO2_2
  • Molecular Weight : 233.19 g/mol
  • IUPAC Name : 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate
  • Appearance : Powder

The trifluoroethyl group enhances the compound's lipophilicity, which is crucial for its biological activity and interaction with various biological targets.

Chemistry

In organic synthesis, this compound serves as a valuable reagent. Its unique structure allows it to act as a building block for synthesizing more complex fluorinated compounds. The trifluoromethyl group is particularly useful in developing specialty chemicals with enhanced properties.

ApplicationDescription
Organic SynthesisUsed as a reagent for creating fluorinated derivatives.
Chemical ReactionsParticipates in oxidation and substitution reactions to form various products.

Biology

The compound is under investigation for its potential biological activities. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing cellular processes.

  • Mechanism of Action : The trifluoroethyl group may enhance binding affinity to biological targets.
  • Biological Activity : Potential modulation of enzyme activity or receptor binding.

Case Study Example : A study examined the interaction of this compound with specific enzymes involved in metabolic pathways, showing promising results in modulating their activity.

Medicine

Research is ongoing to explore the therapeutic potential of this compound. Its unique properties make it a candidate for drug development.

Therapeutic AreaPotential Applications
Drug DevelopmentInvestigated as a precursor for novel pharmaceuticals.
Disease TreatmentPotential use in therapies targeting metabolic disorders.

Case Study Example : In vitro studies have indicated that this compound may exhibit anti-inflammatory properties, suggesting its potential role in treating inflammatory diseases.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its ability to enhance the performance characteristics of formulations makes it valuable in various industrial contexts.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1087788-64-4
  • Molecular Formula: C₁₀H₁₀F₃NO₂
  • Molecular Weight : 233.19 g/mol
  • Structure : Comprises a trifluoroethyl (-OCCF₃) group linked to a carbamate moiety attached to a 2-methylphenyl ring (ortho-methyl substitution) .
  • Synthesis: Typically synthesized via coupling reactions between trifluoroethanol derivatives and substituted phenyl isocyanates or amines, often under basic or catalytic conditions .
  • Applications : Used as a fluorinated building block in agrochemicals and pharmaceuticals due to its lipophilicity and metabolic stability .

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name CAS Number Molecular Formula Substituent Molecular Weight Key Differences
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate 1087788-83-7 C₁₀H₇F₆NO₂ 3-CF₃ 299.16 Enhanced lipophilicity and electron-withdrawing effects from the CF₃ group improve resistance to hydrolysis but reduce solubility .
2,2,2-Trifluoroethyl N-(4-fluoropyridin-2-yl)carbamate N/A C₈H₆F₄N₂O₂ 4-F-pyridine 246.14 Pyridine ring introduces basicity; fluorine enhances metabolic stability. Potential for kinase inhibition .
2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate N/A C₉H₈F₃N₂O₂S Thiazole + cyclopropyl 280.23 Thiazole moiety enables hydrogen bonding; cyclopropyl adds steric bulk, affecting target binding in pesticidal applications .

Heterocyclic vs. Aromatic Backbones

Compound Name Backbone Key Features
2,2,2-Trifluoroethyl N-[6-(methylsulfonyl)-3-pyridinyl]carbamate (CAS 1251924-34-1) Pyridine Methylsulfonyl group (-SO₂CH₃) enhances solubility and protein-binding affinity. Used in medicinal chemistry for kinase inhibitors .
N-(4-methyl-1,2-oxazol-3-yl)carbamate Oxazole Oxazole’s electron-rich nature increases reactivity in nucleophilic substitutions. Lower thermal stability compared to phenyl analogs .

Preparation Methods

Direct Carbamate Formation via Reaction of 2,2,2-Trifluoroethanol with Isocyanates or Carbamoyl Chlorides

  • General Reaction : The reaction of 2,2,2-trifluoroethanol with 2-methylphenyl isocyanate or carbamoyl chloride derivatives to form the carbamate.
  • Conditions : Typically conducted under anhydrous conditions to avoid hydrolysis, using organic solvents such as dichloromethane or toluene.
  • Catalysts/Additives : Bases like triethylamine are often added to neutralize generated acids and drive the reaction forward.
  • Yields : Reported yields are generally high (70–90%) depending on reaction time and temperature control.

Palladium-Catalyzed Carbonylation of 2-Halo-Substituted Anilines

  • Synthetic Route : A sophisticated method involves the palladium-catalyzed carbonylation of 2-halo- (e.g., 2-bromo-) substituted anilines in the presence of 2,2,2-trifluoroethanol, carbon monoxide, and water.
  • Catalysts : Palladium complexes such as bis(triphenylphosphine)palladium dichloride are used with triphenylphosphine ligands.
  • Reaction Conditions : Elevated temperatures (80–120 °C) and pressures (2–30 bar CO) in aqueous-organic solvent mixtures.
  • Advantages : This method avoids the need for protective groups and minimizes isomer formation, providing a more economical and cleaner synthesis.
  • Example : Starting from 2-bromo-4-methylphenyl derivatives, the reaction proceeds under CO pressure with potassium carbonate as base, yielding the carbamate in about 77% isolated yield after work-up.

Coupling of Amines with Carbamate Intermediates Using Coupling Reagents

  • Methodology : Amine derivatives of 2-methylphenyl are reacted with activated carbamate intermediates (e.g., phenylmethyl N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]carbamate) in the presence of coupling reagents and bases.
  • Coupling Reagents : Commonly used reagents include carbodiimides (e.g., EDCI) or other peptide coupling agents.
  • Hydrogenolysis Step : Sometimes a hydrogenolysis step with a catalyst is employed to remove protecting groups or reduce intermediates to the final carbamate.
  • Application : This method is useful for preparing N-substituted carbamates with specific functional groups.

Green Synthetic Approaches via Hofmann Rearrangement

  • Process : Aromatic amides derived from 2-methylphenyl carboxylic acids are converted to carbamates via a one-pot Hofmann rearrangement using oxone (potassium peroxymonosulfate) and potassium chloride, followed by trapping the in situ generated isocyanate with 2,2,2-trifluoroethanol.
  • Advantages : This method is environmentally friendly, avoids harsh reagents like phosgene, and uses mild oxidants.
  • Characterization : Products are confirmed by NMR (1H, 13C, 19F) and HRMS.

Comparative Table of Preparation Methods

Methodology Key Reagents & Catalysts Conditions Yield (%) Advantages References
Direct reaction of 2,2,2-trifluoroethanol with isocyanates 2-methylphenyl isocyanate, triethylamine Anhydrous solvent, RT to reflux 70–90 Simple, high yield General synthetic knowledge
Pd-catalyzed carbonylation of 2-haloanilines Pd(PPh3)2Cl2, PPh3, K2CO3, CO, H2O 80–120 °C, 2–30 bar CO ~77 Economical, no protective groups
Coupling with carbamate intermediates Coupling reagents (e.g., EDCI), base, H2 catalyst Mild to moderate temperature Variable Functional group tolerance
Hofmann rearrangement of aromatic amides Oxone, KCl, NaOH, 2,2,2-trifluoroethanol One-pot, aqueous medium Moderate Green, mild conditions

Detailed Research Findings and Notes

  • The palladium-catalyzed carbonylation process is notable for its use of carbon monoxide and water in the presence of palladium catalysts to convert 2-haloanilines directly to carbamates without the need for protecting groups or isomer separation, which simplifies purification and improves overall efficiency.
  • The Hofmann rearrangement provides a green alternative to traditional carbamate synthesis by using oxone as an oxidant to generate isocyanate intermediates in situ, which are then trapped by 2,2,2-trifluoroethanol to form the target carbamate.
  • Coupling reagent methods allow for the introduction of various substituents on the nitrogen atom, enabling structural diversification of carbamate derivatives, which is useful for medicinal chemistry applications.
  • Direct reaction with isocyanates remains a straightforward and reliable method, especially at the laboratory scale, but requires careful handling of reactive isocyanates and anhydrous conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2-methylphenyl isocyanate with 2,2,2-trifluoroethanol under controlled conditions. Solvent choice (e.g., THF or DCM) and catalysts (e.g., triethylamine) are critical for suppressing side reactions like hydrolysis of the isocyanate group. Evidence from carbamate syntheses (e.g., tert-butyl carbamates) suggests that anhydrous conditions and low temperatures (0–5°C) improve yields by minimizing competing nucleophilic attacks . Purity can be enhanced via column chromatography or recrystallization using hexane/ethyl acetate mixtures.

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : The trifluoroethyl group exhibits a quartet (δ 3.8–4.2 ppm) due to coupling with three fluorine atoms. The 2-methylphenyl group shows aromatic protons (δ 6.8–7.2 ppm) and a singlet for the methyl group (δ 2.3 ppm).
  • ¹³C NMR : The carbamate carbonyl resonates at δ 150–155 ppm, while the CF₃ group appears as a quartet (δ 120–125 ppm) .
  • FT-IR : Stretching vibrations for the carbamate C=O (1680–1720 cm⁻¹) and N-H (3300–3400 cm⁻¹) confirm functional group retention .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar carbamates?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from variations in substituent positions or assay conditions. For example:

  • Case Study : [4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate showed divergent IC₅₀ values against cancer cell lines depending on solvent (DMSO vs. ethanol) and exposure time .
  • Resolution : Standardize assays using consistent cell lines (e.g., HepG2 or MCF-7), solvent concentrations (<1% v/v), and positive controls (e.g., doxorubicin). Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like tubulin or kinases, aligning experimental data with mechanistic hypotheses .

Q. How does the trifluoroethyl group influence rotational isomerism and conformational stability in carbamates?

  • Methodological Answer : The electron-withdrawing CF₃ group increases rotational barriers around the carbamate C-N bond. VT-NMR studies (e.g., -90°C to 25°C) on N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate revealed distinct signals for E/Z isomers at low temperatures, with ΔG‡ ≈ 60–65 kJ/mol calculated via Eyring-Polanyi analysis . X-ray crystallography can further validate preferred conformations influenced by steric and electronic effects .

Q. What are the challenges in scaling up lab-scale synthesis to multi-gram quantities without compromising enantiomeric purity?

  • Methodological Answer : Key issues include:

  • Byproduct Formation : Trace water leads to urea derivatives; use molecular sieves or activated alumina for solvent drying .
  • Chiral Integrity : Racemization during workup can occur; optimize pH (neutral to slightly acidic) and avoid high temperatures (>40°C). Chiral HPLC (e.g., CHIRALPAK® columns) or SFC monitors enantiopurity .
  • Scale-Up Tools : Transition from batch to flow reactors improves mixing and heat transfer, reducing decomposition risks .

Key Research Gaps

  • Mechanistic Studies : Limited data exist on the metabolic fate of trifluoroethyl carbamates in vivo. Isotopic labeling (¹⁴C or ¹⁹F) could track degradation pathways .
  • Solid-State Stability : Polymorphic forms (e.g., anhydrous vs. solvates) impact shelf life; DSC/TGA studies are needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.